4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
Description
Chemical Structure and Formula:
This compound features a cyclopropane ring fused to an indene scaffold, with a fluorine substituent at the 4-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Key identifiers include the molecular formula C₁₁H₁₁ClFN (inferred from structural analogs) and registry numbers such as MFCD30342924 and PAKVDYCIBQPVCJ-UHFFFAOYSA-N .
Properties
IUPAC Name |
4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKVDYCIBQPVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=C1C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropanation: The cyclopropane ring is formed using a cyclopropanation reaction, often employing diazo compounds and transition metal catalysts.
Amination: The amine group is introduced through nucleophilic substitution or reductive amination.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom or reduce other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Cyclization: The compound can participate in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Cyclization: Catalysts like palladium or copper in the presence of suitable ligands.
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: De-fluorinated compounds, reduced amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Cyclization Products: Polycyclic compounds with enhanced stability and unique properties.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used in the study of biological pathways and enzyme interactions.
Industry:
Materials Science:
Agrochemicals: Explored for use in the synthesis of new agrochemical agents.
Mechanism of Action
The mechanism of action of 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can
Biological Activity
4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
- Molecular Formula : C11H11ClFN
- Molecular Weight : 210.66 g/mol
- CAS Number : 1989671-29-5
The biological activity of 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is primarily mediated through its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of the GABA-A receptor system, similar to other fluorinated compounds that enhance metabolic stability and receptor affinity.
Pharmacological Studies
Recent research highlights several key findings regarding the pharmacological effects of this compound:
1. GABA-A Receptor Modulation
Studies have indicated that compounds with similar structures can act as positive allosteric modulators (PAMs) at the GABA-A receptor. This modulation enhances GABA-induced ion currents without directly activating the receptor, suggesting a potential therapeutic application in anxiety and seizure disorders .
2. Metabolic Stability
The introduction of fluorine atoms in the structure has been shown to improve metabolic stability in related compounds. For instance, fluorination at specific positions can reduce the rate of metabolic degradation, leading to longer-lasting effects in vivo .
3. Neuropharmacological Effects
In electrophysiological studies, compounds structurally related to 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride demonstrated significant enhancement of GABA-induced currents. This suggests that the compound may exhibit anxiolytic or anticonvulsant properties .
Case Study 1: Electrophysiological Assessment
A study conducted on a series of benzo[d]imidazole derivatives revealed that modifications including fluorination led to increased binding affinity at the GABA-A receptor. The tested compounds were evaluated using automated patch clamp recordings which confirmed that they potentiated GABA-induced chloride currents significantly .
Case Study 2: In Vivo Efficacy
In animal models, similar compounds have shown promise in reducing anxiety-like behaviors when administered at specific dosages. These findings support further investigation into the therapeutic potential of 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride for treating anxiety disorders .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | 4-fluoro-1H,1aH,... |
| Molecular Formula | C11H11ClFN |
| Molecular Weight | 210.66 g/mol |
| CAS Number | 1989671-29-5 |
| Mechanism | GABA-A receptor modulation |
| Potential Applications | Anxiolytic and anticonvulsant |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of cyclopropa[a]indene structures can exhibit antitumor activity. For instance, compounds structurally related to 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that cyclopropa[a]indene derivatives can inhibit the growth of various bacterial strains. For example, specific analogues have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibacterial agents .
Material Science
Polymer Chemistry
In material science, 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can serve as a building block for synthesizing advanced polymeric materials. The unique structural properties of this compound allow for the creation of polymers with enhanced thermal stability and mechanical strength. Research has focused on incorporating such compounds into polymer matrices to improve their performance in various applications .
Biological Studies
Neuroscience Applications
The compound's structural similarity to neurotransmitters suggests potential applications in neuroscience. Preliminary studies indicate that it may interact with specific receptors in the brain, potentially influencing neurotransmission processes. This opens avenues for exploring its role in neuropharmacology and the treatment of neurological disorders .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Activity
A study published in RSC Advances investigated the synthesis of cyclopropa[a]indene derivatives and their anticancer properties. The results showed that certain derivatives exhibited a significant reduction in tumor cell viability compared to controls, suggesting a promising avenue for drug development targeting specific cancer types .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of cyclopropa[a]indene derivatives revealed that compounds with specific functional groups demonstrated enhanced activity against Gram-negative bacteria. The study utilized a well diffusion method to assess the minimum inhibitory concentration (MIC) values, indicating strong potential for developing new antibiotics from these compounds .
Comparison with Similar Compounds
Structural Features :
- Core : Cyclopropa[a]indene (a bicyclic system combining cyclopropane and indene).
- Substituents : 4-fluoro group and 1-amine hydrochloride.
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and analogs:
Key Research Findings
Impact of Cyclopropane Fusion: The cyclopropane ring in the target compound increases steric hindrance and rigidity compared to non-fused analogs like (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This may reduce metabolic instability but complicate synthetic accessibility .
Chirality and Bioactivity :
- Enantiomers such as (S)-6-Fluoroindan-1-amine hydrochloride exhibit distinct biological profiles. For example, the (S)-enantiomer shows higher receptor-binding affinity in preliminary assays .
Synthetic Challenges: Cyclopropane-fused indenes require specialized synthetic routes (e.g., ring-closing metathesis or photochemical cyclization), whereas non-fused indenamines are more straightforward to prepare .
Commercial and Industrial Relevance
- Suppliers : The 5-chloro analog is widely available from global suppliers (e.g., Kangda Chemical, Chem. Lab. Dr. Petersen), indicating industrial demand for halogenated cyclopropane-indene derivatives .
- Purity and Specifications : Most analogs are sold at ≥97% purity, with pricing tiers based on scale (e.g., 100 mg to 250 mg batches) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclopropanation of indene precursors followed by fluorination and amine functionalization. Key steps include:
- Friedel-Crafts acylation to introduce substituents regioselectively (e.g., acetyl chloride as both reagent and solvent to avoid halogenated solvents) .
- Hydrogenation under controlled pressure to reduce intermediates while preserving stereochemistry .
- Chiral resolution (if required) using chiral acids or chromatography to isolate enantiomers, as seen in structurally related cyclopropane-fused indenes .
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
- Methodological Answer :
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
- Chiral HPLC or SFC : To assess enantiomeric purity using polysaccharide-based columns .
- NMR spectroscopy : and NMR to verify fluorination position and cyclopropane ring integrity (e.g., coupling constants for vicinal protons) .
Q. What stability considerations are critical for handling this compound in aqueous or biological buffers?
- Methodological Answer :
- Conduct accelerated stability studies under varying pH (2–9), temperature (4°C to 40°C), and light exposure.
- Monitor degradation via LC-MS for hydrolytic cleavage of the cyclopropane ring or amine deprotonation .
- Use inert atmospheres (N) during storage to prevent oxidation of the amine group .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during fluorination or cyclopropanation steps?
- Methodological Answer :
- Computational modeling : Use DFT calculations to predict electrophilic fluorination sites based on electron density maps of the indene precursor .
- Directed metalation : Employ directing groups (e.g., boronate esters) to control fluorination positions before cyclopropanation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance fluorinating agent reactivity (e.g., Selectfluor) .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal assays : Compare receptor binding (e.g., radioligand displacement) vs. functional assays (e.g., cAMP modulation) to distinguish direct binding from downstream effects .
- Metabolite screening : Use LC-HRMS to rule out in situ degradation products confounding activity results .
- Strain-specific controls : Validate assays using isogenic cell lines (e.g., wild-type vs. receptor knockout models) .
Q. What in silico approaches are suitable for predicting the compound’s interaction with dopamine or serotonin receptors?
- Methodological Answer :
- Molecular docking : Use crystal structures of DA/5-HT receptors (PDB IDs: e.g., 6WGT) to map binding poses, focusing on fluorophenyl-cyclopropylamine interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
- QSAR modeling : Corinate substituent electronic parameters (Hammett σ) with experimental IC values from analogues .
Q. How to address low yields in multi-step syntheses involving cyclopropane ring formation?
- Methodological Answer :
- Catalyst screening : Test transition-metal catalysts (e.g., Rh(OAc)) for cyclopropanation efficiency and enantioselectivity .
- Stepwise protection : Protect the amine group (e.g., as a Boc derivative) before cyclopropanation to prevent side reactions .
- Flow chemistry : Improve heat/mass transfer in exothermic steps (e.g., diazo compound decomposition) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
